molecular formula C17H18ClNO5S2 B2891153 N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-2-(phenylsulfonyl)propanamide CAS No. 860609-54-7

N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-2-(phenylsulfonyl)propanamide

Cat. No.: B2891153
CAS No.: 860609-54-7
M. Wt: 415.9
InChI Key: PCCABXLFRHGOQA-UHFFFAOYSA-N
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Description

N-{2-[(4-Chlorophenyl)sulfonyl]ethyl}-2-(phenylsulfonyl)propanamide is a synthetic sulfonamide derivative characterized by two distinct sulfonyl groups: a 4-chlorophenylsulfonyl moiety attached via an ethyl linker and a phenylsulfonyl group on the propanamide backbone.

Properties

IUPAC Name

2-(benzenesulfonyl)-N-[2-(4-chlorophenyl)sulfonylethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO5S2/c1-13(26(23,24)16-5-3-2-4-6-16)17(20)19-11-12-25(21,22)15-9-7-14(18)8-10-15/h2-10,13H,11-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCABXLFRHGOQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCS(=O)(=O)C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-2-(phenylsulfonyl)propanamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and antichlamydial applications. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various studies and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C22H20ClN5O9S2
  • Molecular Weight : 598.0 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives containing the 4-(4-X-phenylsulfonyl)phenyl fragment demonstrated significant activity against various bacterial strains.

  • In Vitro Studies :
    • A series of compounds were synthesized and evaluated for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria, including E. coli, S. epidermidis, and C. albicans. The Minimum Inhibitory Concentration (MIC) values indicated promising antibacterial activity, with some compounds showing MIC values as low as 14 μg/mL against C. albicans .
  • Mechanism of Action :
    • The antimicrobial effects are attributed to the sulfonamide moiety, which interferes with bacterial metabolic pathways. The presence of the chlorine atom in the para position enhances this activity by increasing lipophilicity and membrane permeability .

Antichlamydial Activity

Another area of investigation is the antichlamydial properties of related compounds. Research indicates that certain derivatives can selectively target Chlamydia species.

  • Selectivity and Efficacy :
    • In studies assessing antichlamydial activity, compounds were found to reduce chlamydial inclusion numbers significantly in infected cells, indicating their potential as therapeutic agents against chlamydial infections .
  • Cell Viability :
    • Toxicity assays confirmed that these compounds did not adversely affect host cell viability during treatment, suggesting a favorable therapeutic index .

Antimicrobial Activity Summary

CompoundTarget BacteriaMIC (μg/mL)MBIC (μg/mL)
1dE. coli28.1225
1dC. albicans14112.5
2dS. epidermidis56.2128
2eP. aeruginosa1456.2

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A study evaluated a series of sulfonamide derivatives for their antimicrobial properties, revealing that modifications to the phenylsulfonyl group significantly impacted activity against both Gram-positive and Gram-negative bacteria .
  • Case Study on Antichlamydial Properties :
    • Another investigation focused on the antichlamydial potential of synthesized compounds, demonstrating effective reduction in chlamydial inclusions in vitro while maintaining host cell integrity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

A comparative analysis of key physicochemical parameters is summarized below:

Compound Yield (%) HPLC Purity (%) Molecular Weight Key Functional Groups
Target Compound N/A N/A ~463.9* Dual sulfonyl, 4-Cl-phenyl, phenyl
19 82 99.2 493.5 Trifluoromethylphenylsulfonyl
29 25 97.4 431.9 Phenoxyethyl, phenylsulfonyl
382 N/A N/A 354.1 4-Chlorophenylsulfonyl, pyrimidine

*Calculated based on molecular formula.

ADME and Toxicity Considerations

  • Solubility : The dual sulfonyl groups may reduce aqueous solubility compared to analogs with ether or thioether linkers (e.g., compound 29) .
  • Toxicity : High HPLC purity in analogs (e.g., 99.2% for 19) suggests low synthetic byproduct toxicity, though the target compound’s larger size may affect renal clearance .

Q & A

Q. How is toxicity profiling conducted for preclinical evaluation?

  • Methodological Answer : In vitro cytotoxicity assays (e.g., MTT on HEK-293 cells) and genotoxicity tests (Ames test) are performed. In vivo studies (rodent models) assess acute toxicity (LD50_{50}) and organ-specific effects (histopathology). Metabolite identification via LC-MS/MS ensures no toxic byproducts .

Interdisciplinary Applications

Q. What interdisciplinary applications exist beyond pharmacology (e.g., materials science)?

  • Methodological Answer : The sulfonyl groups enable use in organic semiconductors (e.g., charge transport layers in OLEDs). Characterization includes cyclic voltammetry (HOMO/LUMO levels) and thermal stability (TGA/DSC). Functionalization with thiophene derivatives enhances π-conjugation for optoelectronic applications .

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